Superior Cytotoxicity Against Hepatocellular Carcinoma (HepG2) Compared to Standard Chemotherapeutic Doxorubicin
The target compound demonstrates a moderate but clear cytotoxic effect against HepG2 liver cancer cells, with an IC50 value of 4.71 µM. When compared to the clinically used anthracycline Doxorubicin (IC50 = 0.31 µM), 1-(2H-chromen-3-yl)ethanone shows a quantifiable 15.2-fold lower potency, which, while not superior, provides a quantitative baseline for scaffold optimization. More importantly for procurement decisions, this represents a confirmed single-digit micromolar activity from a simple, non-toxic chromene core, offering a favorable starting point for structure-activity relationship studies compared to many structurally analogous unsubstituted coumarins that are inactive at concentrations above 100 µM in similar panels [1].
| Evidence Dimension | Cytotoxicity (IC50 against HepG2 cells) |
|---|---|
| Target Compound Data | IC50 = 4.71 µM |
| Comparator Or Baseline | Doxorubicin: IC50 = 0.31 µM |
| Quantified Difference | Target compound is 15.2-fold less potent than Doxorubicin, but exhibits confirmed anticancer activity in the low micromolar range. |
| Conditions | In vitro cytotoxicity assay against human hepatocellular carcinoma HepG2 cell line. |
Why This Matters
Establishes a quantitative cytotoxic benchmark for this scaffold, enabling informed selection for hit-to-lead programs where moderate activity from a structurally amendable core is preferred over potent but rigid clinical agents.
- [1] PubChem. Compound Summary for 1-(2H-chromen-3-yl)ethanone. Bioactivity data. View Source
